2,3-dihydro-1H-inden-5-yl[3-(4-methoxyphenyl)-1-methylpropyl]amine
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Overview
Description
Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. For example, a compound named Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)- has a molecular formula of C11H12O and a molecular weight of 160.2124 .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. For instance, a compound called (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry. The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .Physical and Chemical Properties Analysis
Physical and chemical properties include melting point, boiling point, solubility, and stability. For example, a compound called (2,3-dihydro-1H-inden-5-yl)methanol has a melting point of 70-72°C .Mechanism of Action
Safety and Hazards
Safety and hazards information typically includes handling precautions and potential health effects. For instance, (2,3-dihydro-1H-inden-5-yl)methanol has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)butan-2-yl]-2,3-dihydro-1H-inden-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-15(6-7-16-8-12-20(22-2)13-9-16)21-19-11-10-17-4-3-5-18(17)14-19/h8-15,21H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIFVOFBVNHGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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